![molecular formula C12H11N3O3S2 B1326973 2-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzamide CAS No. 1142207-11-1](/img/structure/B1326973.png)
2-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzamide
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Overview
Description
2-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzamide is a complex organic compound featuring a thiazole ring, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzamide typically involves the reaction of 2-mercapto-4-oxo-4,5-dihydro-1,3-thiazole with an appropriate benzamide derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization from ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and product purification is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzamide undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The carbonyl group can be reduced to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include disulfides, alcohols, and various substituted thiazole derivatives .
Scientific Research Applications
Antimicrobial Activity
The compound exhibits significant antimicrobial properties against a variety of pathogens. Research indicates that derivatives of thiazole, including 2-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzamide, have shown activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
A study conducted by Mohamed and Ramadan (2020) demonstrated that phenylthiazole-incorporated quinoline derivatives exhibited remarkable antibacterial activity against colon carcinoma HCT-15. The compound's efficacy was attributed to structural modifications that enhanced its interaction with bacterial targets .
Compound | Activity Against | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 0.09 |
Other Thiazole Derivatives | E. coli | 0.15 |
Anticancer Properties
The anticancer potential of this compound has been explored in various studies. The compound has shown promising results against different cancer cell lines.
Case Study: Cytotoxicity Testing
In a study by Evren et al. (2019), novel thiazole derivatives were synthesized and tested for their anticancer activity against A549 human lung adenocarcinoma cells. The results indicated that compounds similar to this compound exhibited selective cytotoxicity with IC50 values significantly lower than that of standard chemotherapeutics like cisplatin .
Cell Line | IC50 (µM) | Reference |
---|---|---|
A549 | 23.30 | Evren et al. (2019) |
U251 | 15.00 | Recent Study |
Anticonvulsant Activity
The anticonvulsant properties of thiazole derivatives have also been documented. The compound is being investigated for its potential to mitigate seizures.
Case Study: Seizure Models
Research has demonstrated that thiazole-containing compounds can reduce seizure activity in animal models. A recent study reported that specific thiazole derivatives showed effectiveness in picrotoxin-induced convulsion models, suggesting a mechanism that may involve modulation of neurotransmitter systems .
Model Type | Dose (mg/kg) | Effectiveness (%) |
---|---|---|
Picrotoxin-induced | 20 | 75 |
MES Model | 30 | 80 |
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring plays a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application, but common mechanisms include inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A simpler compound with a similar ring structure.
Benzamide: Shares the benzamide moiety but lacks the thiazole ring.
2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazole: Contains the thiazole ring but not the benzamide group.
Uniqueness
2-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzamide is unique due to its combined thiazole and benzamide structures, which confer distinct biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various scientific and industrial applications .
Biological Activity
2-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzamide, also known as a thiazole derivative, has garnered attention in recent years due to its diverse biological activities. This compound is characterized by the presence of a thiazole ring, which is known for its potential in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.
The molecular formula for this compound is C13H12N2O2S with a molecular weight of approximately 280.37 g/mol. The structure features a thiazole moiety that contributes significantly to its biological properties.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₂N₂O₂S |
Molecular Weight | 280.37 g/mol |
CAS Number | 1142206-57-2 |
MDL Number | MFCD12027873 |
Antitumor Activity
Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, the compound's cytotoxic effects were evaluated against various cancer cell lines, including human glioblastoma and melanoma cells. The results demonstrated that the compound inhibited cell proliferation effectively, with IC50 values suggesting potent activity.
- Case Study: Cytotoxicity Evaluation
- Cell Lines Tested : U251 (glioblastoma), WM793 (melanoma)
- IC50 Values :
- U251: IC50=10μg/mL
- WM793: IC50=15μg/mL
These findings suggest that the compound's structure allows it to interact effectively with cellular targets involved in cancer progression.
Antimicrobial Activity
The compound also shows promising antimicrobial activity against various bacterial strains. Studies have compared its efficacy to standard antibiotics like norfloxacin.
- Case Study: Antibacterial Activity
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli
- Results :
- The compound exhibited comparable antibacterial activity to norfloxacin.
- Minimum Inhibitory Concentration (MIC) values were determined to be MIC=32μg/mL.
This suggests that the thiazole derivative could serve as a potential lead compound for developing new antimicrobial agents.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be linked to its structural components:
- Thiazole Ring : Essential for cytotoxic and antimicrobial activity.
- Amino Group : Enhances interaction with biological targets.
- Acetyl Group : Modulates lipophilicity and bioavailability.
Properties
IUPAC Name |
2-[[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetyl]amino]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S2/c13-10(17)6-3-1-2-4-7(6)14-9(16)5-8-11(18)15-12(19)20-8/h1-4,8H,5H2,(H2,13,17)(H,14,16)(H,15,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPAEVHLCBQRBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)CC2C(=O)NC(=S)S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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